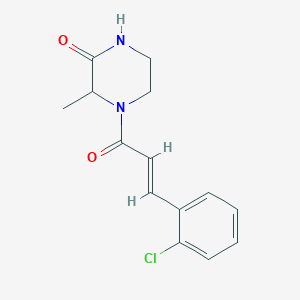
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further linked to a piperazinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one typically involves the reaction of (E)-3-(2-chlorophenyl)acryloyl chloride with 3-methylpiperazin-2-one. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkyl derivatives. Substitution reactions can result in the replacement of the chlorophenyl group with various nucleophiles.
科学研究应用
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound’s acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(E)-3-(2-chlorophenyl)acryloyl chloride: A precursor in the synthesis of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one.
Coumarin-pyridone conjugates: Compounds with similar structural motifs and potential biological activities.
Pyrimidine derivatives: Compounds with analogous pharmacological properties and synthetic routes.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group, acryloyl moiety, and piperazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-methylpiperazin-2-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-14(19)16-8-9-17(10)13(18)7-6-11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3,(H,16,19)/b7-6+ |
InChI 键 |
AIWYADMUCJQJIT-VOTSOKGWSA-N |
手性 SMILES |
CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2Cl |
规范 SMILES |
CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


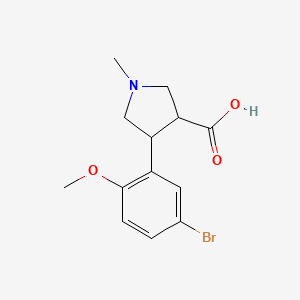
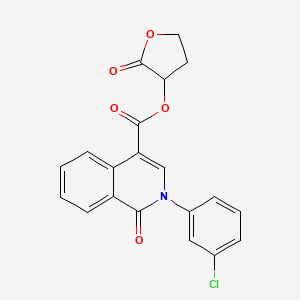
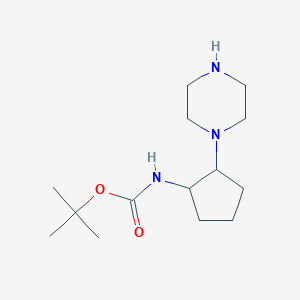

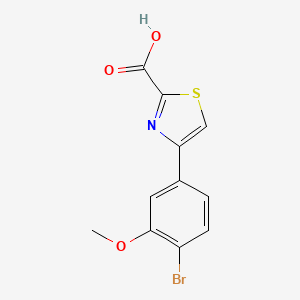
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
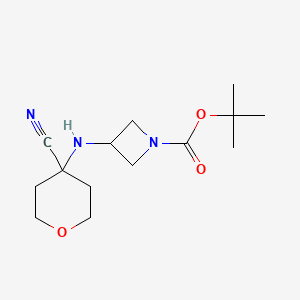
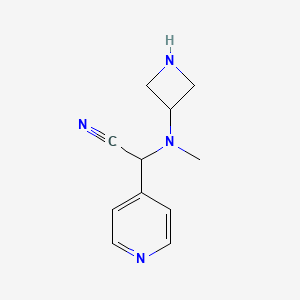
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
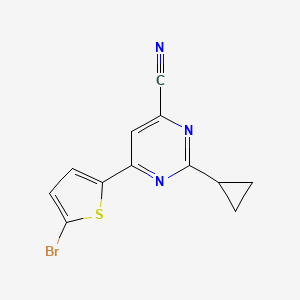
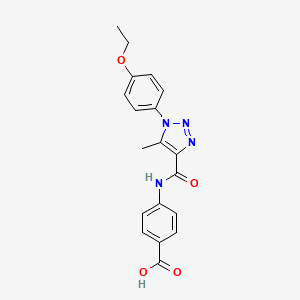
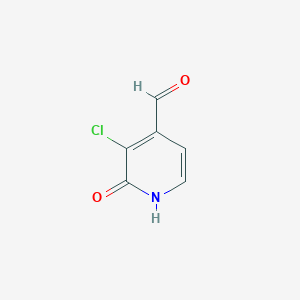
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
